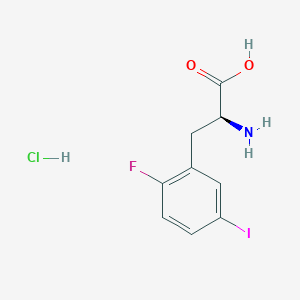

(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride

説明

(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and an iodine atom attached to a phenyl ring, making it a unique molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the hydrochloride salt in its pure form.

化学反応の分析

Types of Reactions

(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the iodine atom can produce deiodinated analogs.

科学的研究の応用

Neuropharmacology

The compound has been investigated for its role as a potential modulator in neuropharmacological studies. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems. Specifically, it may influence the serotonin receptor pathways, which are crucial for mood regulation and cognitive functions. Research indicates that modifications in amino acid structures can lead to significant changes in receptor binding affinity and selectivity, making this compound a candidate for further exploration in treating mood disorders and cognitive impairments .

Anticancer Research

Recent studies have indicated that derivatives of (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid may exhibit anticancer properties. The introduction of halogen atoms, such as fluorine and iodine, can enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. This modification can lead to the development of novel chemotherapeutic agents that target specific cancer pathways .

Synthetic Routes

The synthesis of (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid typically involves multi-step reactions that allow for the incorporation of halogenated phenyl groups. The Ugi reaction has been highlighted as an effective method for synthesizing complex amino acid derivatives with high yields and purity. This synthetic versatility is crucial for creating libraries of compounds for screening against various biological targets .

Structural Modifications

Structural modifications, such as the introduction of additional functional groups or changes in stereochemistry, can significantly alter the pharmacological profile of this compound. For example, varying the position of the halogen substituents can affect solubility and bioavailability, which are critical factors in drug development .

Enzyme Inhibition Studies

Research has shown that (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool in studying enzyme kinetics and inhibition mechanisms. Such studies are vital for understanding metabolic disorders and developing enzyme-targeted therapies .

Receptor Interaction Studies

The compound's interactions with various receptors have been explored to understand its potential as a therapeutic agent. For instance, its effects on glycoprotein receptors involved in platelet aggregation suggest applications in cardiovascular disease treatments . The modulation of these receptors could provide insights into new therapeutic strategies for thromboembolic disorders.

Case Studies and Research Findings

作用機序

The mechanism of action of (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

(S)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride: Lacks the iodine atom, making it less reactive in certain substitution reactions.

(S)-2-Amino-3-(5-iodophenyl)propanoic acid hydrochloride: Lacks the fluorine atom, which may affect its binding affinity to certain targets.

Uniqueness

The presence of both fluorine and iodine atoms in (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride makes it unique, as it combines the properties of both halogens. This dual functionality can enhance its reactivity and binding properties, making it a valuable compound for various applications.

生物活性

(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid; hydrochloride, commonly referred to as a fluorinated amino acid derivative, has garnered attention for its potential applications in medicinal chemistry and neuropharmacology. This compound is structurally related to known neurotransmitters and has been investigated for its biological activities, particularly in the context of receptor interactions and metabolic pathways.

- Chemical Formula : C10H10F1I1N1O2·HCl

- Molecular Weight : 305.56 g/mol

- CAS Number : 2375248-13-6

The primary biological activity of (2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid is attributed to its interaction with neurotransmitter systems, particularly those involving glutamate and its receptors. This compound acts as an agonist at certain glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Neurotransmitter Modulation :

- Acts as a selective agonist for AMPA receptors, enhancing excitatory neurotransmission.

- Influences synaptic plasticity, which is essential for learning and memory processes.

-

Antitumor Activity :

- Preliminary studies suggest potential antitumor effects, possibly through modulation of metabolic pathways associated with cancer cell proliferation.

-

Inhibition of Enzymatic Activity :

- May inhibit specific enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters such as glutamate.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that (2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid can protect against excitotoxicity induced by excessive glutamate levels. The compound was administered prior to exposure to high glutamate concentrations, resulting in reduced neuronal death and preservation of cognitive function metrics.

Case Study: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations ranging from 10 µM to 50 µM. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

特性

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLARAFDPBZMRDJ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CC(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。